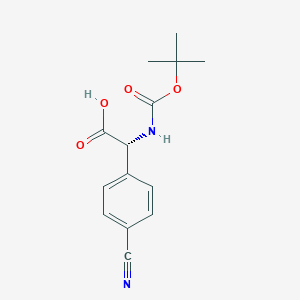

Boc-2-amino-2-furanacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Boc-2-amino-2-furanacetic acid involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This process is known as Boc protection and was introduced in the late fifties, rapidly finding application in the field of peptide synthesis . The procedure requires intermediary esterification but even with small ester groups occasionally the combined bulk of sidechain and protecting groups provides difficulties in the final steps .Molecular Structure Analysis

The molecular formula of this compound is C11H15NO5 . Its molecular weight is 241.24 g/mol .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Mécanisme D'action

Target of Action

Boc-2-amino-2-furanacetic acid is a chemical compound that primarily targets amines . The compound is used as a protecting group in organic synthesis . The primary role of this compound is to protect amines during chemical reactions, preventing them from reacting with other substances .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . This stability allows the Boc group to protect amines during chemical reactions .

Biochemical Pathways

The compound plays a significant role in the synthesis of various biochemical compounds, particularly those involving amines . By protecting amines, the Boc group allows for more controlled and precise chemical reactions .

Pharmacokinetics

The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the protection of amines during chemical reactions . This protection allows for more controlled and precise chemical reactions, enabling the synthesis of various biochemical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound can be added to amines under aqueous conditions . Additionally, the compound’s stability towards most nucleophiles and bases suggests that it can function effectively in a variety of chemical environments .

Avantages Et Limitations Des Expériences En Laboratoire

Boc-2-amino-2-furanacetic acid is a versatile reagent that is widely used in the synthesis of various compounds. It is relatively easy to use and is not known to have any adverse effects on human health. However, it is important to note that it is not a very stable compound and can decompose if exposed to high temperatures or light.

Orientations Futures

In the future, Boc-2-amino-2-furanacetic acid could be used in the synthesis of more complex molecules, such as peptides and proteins, and could also be used in the synthesis of various polymers and other materials. It could also be used in the synthesis of various pharmaceuticals and dyes. In addition, future research could focus on developing new methods for the synthesis of this compound and improving its stability. Finally, further research could focus on the development of new applications for this compound in the field of organic chemistry.

Méthodes De Synthèse

Boc-2-amino-2-furanacetic acid can be synthesized by the reaction of 2-amino-2-furanacetic acid (2-AAF) with tert-butyl bromide in the presence of a base. The reaction takes place in an aqueous solution at a temperature of around 80 ˚C and is typically completed in a few hours. The product of the reaction is a white crystalline solid that can be isolated by filtration and recrystallization.

Applications De Recherche Scientifique

Boc-2-amino-2-furanacetic acid is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of peptides and proteins, and is also used in the synthesis of various pharmaceuticals and dyes. This compound is also used in the synthesis of various polymers and other materials. It is also used as a reagent in the synthesis of various organic compounds.

Propriétés

IUPAC Name |

2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBITFSIZYXJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970701 |

Source

|

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55362-75-9 |

Source

|

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)

![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)

![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)